molecular formula C20H28N4O B12236284 2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12236284
M. Wt: 340.5 g/mol
InChI Key: RPPKNXUZUIRTJY-UHFFFAOYSA-N
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Description

2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a unique structure that combines cyclopropane, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the construction of the pyrimidine core, and the assembly of the pyrrolo[3,4-c]pyrrole scaffold. Common reagents used in these reactions include acetic anhydride, pyridine, and various acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acetic anhydride, pyridine, and various acid chlorides. Reaction conditions often involve refluxing in solvents like xylene or butanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of cyclopropane, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

(2,2-dimethylcyclopropyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H28N4O/c1-12-21-17-6-4-5-15(17)18(22-12)23-8-13-10-24(11-14(13)9-23)19(25)16-7-20(16,2)3/h13-14,16H,4-11H2,1-3H3

InChI Key

RPPKNXUZUIRTJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5CC5(C)C

Origin of Product

United States

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